Cas no 927801-48-7 (3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid)
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid
- 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
- 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-2-carboxylic acid
- 3'-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1'-biphenyl]-2-carboxylic acid
- 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylicacid
- DTXSID901147703
- AKOS015999112
- 2-(3-BOC-Aminophenyl)benzoic acid
- A859984
- MFCD09055095
- BS-33208
- 927801-48-7
- 3a(2)-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1a(2)-biphenyl]-2-carboxylic acid
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- MDL: MFCD09055095
- Inchi: 1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
- InChI Key: KHXCCLSJKVUBSB-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=C(C=1)C1C=CC=CC=1C(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 313.13100
- Monoisotopic Mass: 313.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 79.12000
- LogP: 4.41240
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 213282-250mg |
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid |
927801-48-7 | 95% | 250mg |
£250.00 | 2022-03-01 | |
| Fluorochem | 213282-1g |
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid |
927801-48-7 | 95% | 1g |
£500.00 | 2022-03-01 | |
| abcr | AB318600-250 mg |
2-(3-BOC-Aminophenyl)benzoic acid; 95% |
927801-48-7 | 250mg |
€382.00 | 2023-04-26 | ||
| abcr | AB318600-1 g |
2-(3-BOC-Aminophenyl)benzoic acid; 95% |
927801-48-7 | 1g |
€722.00 | 2023-04-26 | ||
| Alichem | A019117431-1g |
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid |
927801-48-7 | 95% | 1g |
$400.00 | 2023-08-31 | |
| abcr | AB318600-250mg |
2-(3-BOC-Aminophenyl)benzoic acid, 95%; . |
927801-48-7 | 95% | 250mg |
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| abcr | AB318600-1g |
2-(3-BOC-Aminophenyl)benzoic acid, 95%; . |
927801-48-7 | 95% | 1g |
€722.00 | 2025-04-15 | |
| A2B Chem LLC | AI62060-250mg |
2-(3-BOC-Aminophenyl)benzoic acid |
927801-48-7 | 95% | 250mg |
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| A2B Chem LLC | AI62060-1g |
2-(3-BOC-Aminophenyl)benzoic acid |
927801-48-7 | 95% | 1g |
$445.00 | 2024-07-18 | |
| 1PlusChem | 1P00IHSC-250mg |
2-(3-BOC-Aminophenyl)benzoic acid |
927801-48-7 | 95% | 250mg |
$239.00 | 2025-03-01 |
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid Suppliers
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 927801-48-7, known as 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a biphenyl system with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. The combination of these features makes it a versatile building block for various applications.
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid is synthesized through a series of carefully designed organic reactions. The biphenyl core is typically formed via Suzuki coupling or other cross-coupling reactions, which are widely used in modern organic synthesis due to their efficiency and selectivity. The introduction of the Boc group is achieved through standard amide bond formation techniques, such as the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride). This step is crucial as the Boc group serves as a protecting group for the amine during subsequent reaction steps. The carboxylic acid functionality can be introduced or retained depending on the specific synthetic pathway chosen.
The structural features of this compound make it highly valuable in various research and industrial applications. One of the most promising areas of application is in drug discovery and development. The biphenyl system is known to exhibit significant biological activity, making it a desirable scaffold for designing bioactive molecules. The presence of the Boc group allows for precise control over the reactivity of the amine during chemical modifications, enabling researchers to fine-tune the compound's properties for specific therapeutic applications.
Recent studies have highlighted the potential of 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid in the development of novel drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. Additionally, its compatibility with various functionalization techniques makes it a candidate for targeted drug delivery systems, where site-specific targeting can be achieved through further chemical modifications.
In the field of materials science, this compound has shown potential as a precursor for advanced materials such as polymers and nanoparticles. Its carboxylic acid group can participate in polymerization reactions, leading to the formation of high-performance polymers with tailored properties. Furthermore, its biphenyl structure contributes to thermal stability and mechanical strength, making it suitable for applications in high-temperature environments.
Recent advancements in green chemistry have also brought attention to 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid as a sustainable building block. Researchers have developed eco-friendly synthesis routes that minimize waste and reduce environmental impact. For instance, catalytic cross-coupling reactions under mild conditions have been employed to construct the biphenyl core, while biodegradable protecting groups are being explored as alternatives to traditional Boc groups.
The versatility of this compound is further exemplified by its role in peptide synthesis and protein engineering. The Boc group is widely used in solid-phase peptide synthesis (SPPS) as a temporary protecting group for amino acids. Its application in this context has enabled researchers to synthesize complex peptides with high precision and efficiency. Moreover, modifications to this compound have led to novel reagents that improve the yield and purity of peptide products.
In conclusion, 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 927801-48-7) stands out as a multifaceted organic molecule with wide-ranging applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and chemical synthesis. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is expected to grow significantly.
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